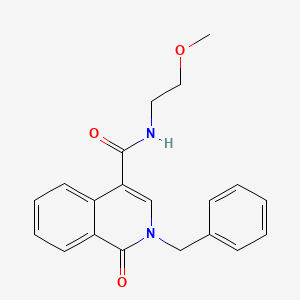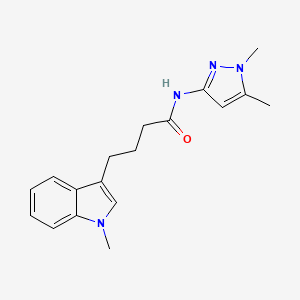![molecular formula C27H35N3O2 B10982815 N-(2-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B10982815.png)
N-(2-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that includes a benzimidazole core, a cyclohexanecarboxamide group, and a 2-methylphenoxybutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, including the formation of the benzimidazole core, the attachment of the 2-methylphenoxybutyl side chain, and the incorporation of the cyclohexanecarboxamide group. Common reagents used in these reactions include various amines, carboxylic acids, and phenols, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{1-[4-(4-Methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide
- N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]cyclohexanecarboxamide
Uniqueness
N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H35N3O2 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[2-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C27H35N3O2/c1-21-11-5-8-16-25(21)32-20-10-9-19-30-24-15-7-6-14-23(24)29-26(30)17-18-28-27(31)22-12-3-2-4-13-22/h5-8,11,14-16,22H,2-4,9-10,12-13,17-20H2,1H3,(H,28,31) |
InChI Key |
LUJVJZSRLLHQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10982740.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10982741.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10982744.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10982748.png)


![N-(1H-indol-6-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10982758.png)
![8-methoxy-2-[4-(1H-tetraazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B10982770.png)
![methyl 2-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10982775.png)
![ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10982777.png)
![N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10982782.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-propoxybenzamide](/img/structure/B10982785.png)
![2-[(4-tert-butylphenoxy)methyl]-1-octyl-1H-benzimidazole](/img/structure/B10982788.png)
![N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10982789.png)
